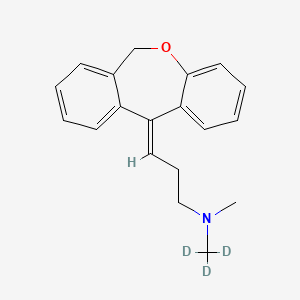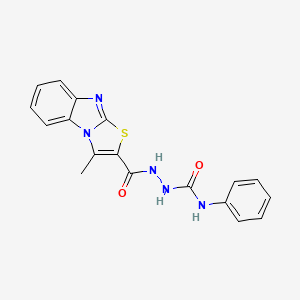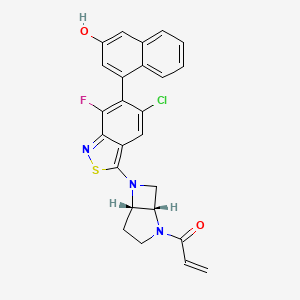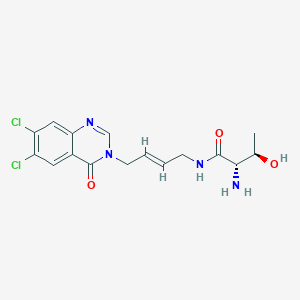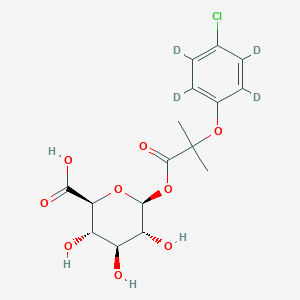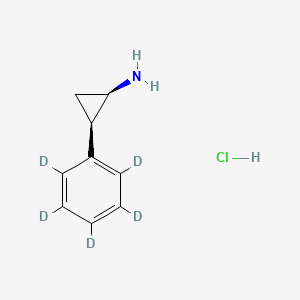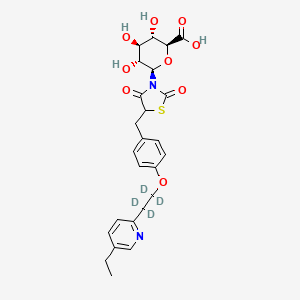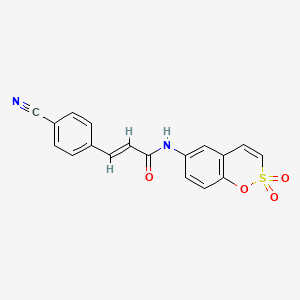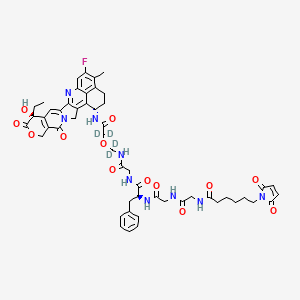
Deruxtecan-d4-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deruxtecan-d4-1: is a deuterium-labeled derivative of Adenosine 5’-monophosphate disodium salt. It is primarily used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). The incorporation of deuterium into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deruxtecan-d4-1 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Adenosine 5’-monophosphate disodium salt. The specific synthetic routes and reaction conditions for this compound are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: The industrial production of this compound involves the use of custom synthesis services provided by specialized chemical companies. These companies utilize state-of-the-art facilities and technologies to ensure the high purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Deruxtecan-d4-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Deruxtecan-d4-1 is used as a tracer in the quantitation of drug molecules during the drug development process. Its stable isotope labeling allows for precise measurement and analysis of pharmacokinetic and metabolic profiles .
Biology: In biological research, this compound is used to study the interactions and pathways involving Adenosine 5’-monophosphate. Its labeled form enables detailed tracking and analysis of biological processes.
Medicine: this compound is a key component in the development of antibody-drug conjugates (ADCs). These conjugates are used in targeted cancer therapies, where the compound is linked to monoclonal antibodies to deliver cytotoxic agents directly to cancer cells .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. Its stable isotope labeling provides valuable data on drug behavior and efficacy.
Mechanism of Action
Deruxtecan-d4-1 exerts its effects through its incorporation into ADCs. The compound is linked to monoclonal antibodies, which target specific antigens on cancer cells. Upon binding to the target cells, the ADC is internalized, and the cytotoxic agent (DXd) is released. The released DXd enters the nucleus, causing DNA damage and apoptotic cell death .
Comparison with Similar Compounds
Trastuzumab Deruxtecan: An ADC used in the treatment of HER2-positive breast cancer.
Patritumab Deruxtecan: An experimental ADC for non-small-cell lung cancer.
Ifinatamab Deruxtecan: An experimental anti-cancer treatment.
Uniqueness: Deruxtecan-d4-1 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in research applications. Its incorporation into ADCs provides targeted delivery of cytotoxic agents, making it a valuable tool in cancer therapy .
Properties
Molecular Formula |
C52H56FN9O13 |
|---|---|
Molecular Weight |
1038.1 g/mol |
IUPAC Name |
N-[2-[[2-[[(2S)-1-[[2-[[dideuterio-[1,1-dideuterio-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i26D2,27D2 |
InChI Key |
WXNSCLIZKHLNSG-HWCLUHRUSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)N[C@H]1CCC2=C3C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=NC3=CC(=C2C)F)OC([2H])([2H])NC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


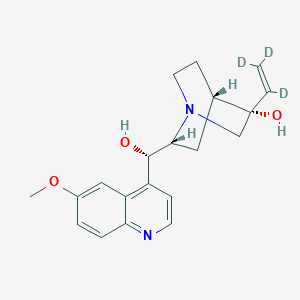
![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)
